N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine
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Overview
Description
N-([1,1’-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine is an organic compound with a complex structure that includes biphenyl and fluorenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . This reaction is known for its ability to form carbon-carbon bonds efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of molecular interactions and binding affinities.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
Fluorene: A compound with a three-ring structure, including two benzene rings fused to a central cyclopentane ring.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine is unique due to its combination of biphenyl and fluorenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic electronics.
Properties
IUPAC Name |
9,9-diphenyl-N-(4-phenylphenyl)fluoren-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H27N/c1-4-12-27(13-5-1)28-20-22-31(23-21-28)38-32-24-25-34-33-18-10-11-19-35(33)37(36(34)26-32,29-14-6-2-7-15-29)30-16-8-3-9-17-30/h1-26,38H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFRXOVXYNVKCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)C5=CC=CC=C5C4(C6=CC=CC=C6)C7=CC=CC=C7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H27N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743236 |
Source
|
Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268520-04-2 |
Source
|
Record name | N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30743236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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